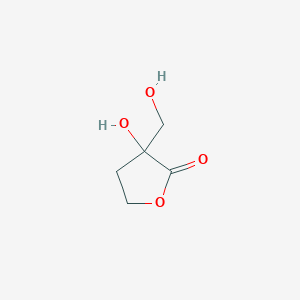
3-hydroxy-3-(hydroxymethyl)oxolan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-hydroxy-3-(hydroxymethyl)oxolan-2-one is a chemical compound that belongs to the class of oxolanes It is characterized by a five-membered ring structure containing an oxygen atom and hydroxyl groups at the 3 and 3’ positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-3-(hydroxymethyl)oxolan-2-one typically involves the reaction of dihydroxyacetone with formaldehyde under acidic conditions. The reaction proceeds through a series of steps, including the formation of an intermediate hemiacetal, which subsequently cyclizes to form the oxolane ring.
Industrial Production Methods
Industrial production of this compound can be achieved through optimized reaction conditions that ensure high yield and purity. This often involves the use of catalysts and controlled temperature and pressure conditions to facilitate the cyclization process.
Chemical Reactions Analysis
Types of Reactions
3-hydroxy-3-(hydroxymethyl)oxolan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as halides and amines can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or ketones, while reduction can produce primary or secondary alcohols.
Scientific Research Applications
3-hydroxy-3-(hydroxymethyl)oxolan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: It is used in the production of polymers and other materials due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-hydroxy-3-(hydroxymethyl)oxolan-2-one involves its interaction with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with enzymes and other biomolecules, influencing their activity and function. Additionally, the oxolane ring structure can interact with specific receptors, modulating their signaling pathways.
Comparison with Similar Compounds
Similar Compounds
5-(Hydroxymethyl)-3-(1-hydroxy-4-methylhexyl)oxolan-2-one: This compound shares a similar oxolane ring structure but differs in the substitution pattern on the ring.
3-hydroxy-3,4-bis[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-2-one: This compound has additional aromatic groups attached to the oxolane ring, which can influence its chemical properties and reactivity.
Uniqueness
3-hydroxy-3-(hydroxymethyl)oxolan-2-one is unique due to its specific substitution pattern and the presence of multiple hydroxyl groups. This gives it distinct chemical properties, such as increased solubility in water and the ability to form multiple hydrogen bonds, which can be advantageous in various applications.
Properties
CAS No. |
19444-86-1 |
|---|---|
Molecular Formula |
C5H8O4 |
Molecular Weight |
132.11 g/mol |
IUPAC Name |
3-hydroxy-3-(hydroxymethyl)oxolan-2-one |
InChI |
InChI=1S/C5H8O4/c6-3-5(8)1-2-9-4(5)7/h6,8H,1-3H2 |
InChI Key |
QGOCTTGPBOQIQR-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(=O)C1(CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















